A-425619

TRPV1 antagonist potency dorsal root ganglia trigeminal ganglia

A-425619 is the definitive peripherally restricted TRPV1 antagonist for isolating peripheral contributions to inflammatory pain signaling. Its competitive capsaicin-site mechanism (Ki=5 nM; pA₂=2.5 nM) and 34–55× superior potency over capsazepine in native DRG and trigeminal ganglia neurons enable reproducible, translationally relevant pain research. Validated additive efficacy with Nav1.8 blocker A-803467 provides a robust baseline for multimodal analgesia studies. Restricted CNS penetration eliminates confounding central TRPV1 effects—making A-425619 the optimal choice for peripheral nociception and receptor occupancy experiments.

Molecular Formula C18H14F3N3O
Molecular Weight 345.3 g/mol
CAS No. 581809-67-8
Cat. No. B1666390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-425619
CAS581809-67-8
Synonyms1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea
A-425619
Molecular FormulaC18H14F3N3O
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H14F3N3O/c19-18(20,21)14-6-4-12(5-7-14)10-23-17(25)24-16-3-1-2-13-11-22-9-8-15(13)16/h1-9,11H,10H2,(H2,23,24,25)
InChIKeySJGVXVZUSQLLJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-425619 CAS 581809-67-8 TRPV1 Antagonist Technical Specification for Inflammatory Pain Research Procurement


A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea; CAS 581809-67-8) is a structurally novel, potent, and selective competitive antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel developed by Abbott Laboratories [1]. The compound blocks capsaicin-evoked increases in intracellular calcium in HEK293 cells expressing recombinant human TRPV1 with an IC50 of 5 nM and demonstrates similar potency (IC50 = 3–4 nM) against activation by the endogenous agonists anandamide and N-arachidonoyl-dopamine [1]. Electrophysiological studies show potent blockade of native TRPV1 channels in rat dorsal root ganglion neurons (IC50 = 9 nM) [1]. A-425619 exhibits high selectivity for TRPV1 with no significant interaction across a broad panel of receptors, enzymes, and ion channels [1].

Why TRPV1 Antagonist Selection Demands Compound-Specific Data: A-425619 vs. Structural and Functional Analogs


TRPV1 antagonists are not functionally interchangeable due to substantial variability in potency across human vs. rodent orthologs, differential efficacy against naive vs. sensitized receptor states, and divergent profiles of CNS penetration and thermoregulatory side effects. Even structurally related isoquinoline urea analogs exhibit marked differences in functional antagonist potency [1]. The choice of a specific TRPV1 antagonist for pain research directly impacts experimental reproducibility and translational relevance, particularly given the well-documented hyperthermia liability that varies significantly among TRPV1 antagonists [2].

A-425619 Quantitative Comparative Evidence: Differentiated Potency and Selectivity Data vs. Key TRPV1 Antagonist Comparators


Superior Potency vs. Capsazepine in Native TRPV1 Receptor Blockade Across Multiple Ganglia Types

In a direct head-to-head comparison using native rat neuronal cultures, A-425619 demonstrated 23- to 55-fold greater potency than capsazepine in blocking capsaicin-evoked responses. Specifically, in dorsal root ganglia (DRG) neurons, A-425619 blocked the 500 nM capsaicin response with an IC50 of 78 nM, whereas capsazepine required an IC50 of 2.63 μM [1]. In trigeminal ganglia (TG) neurons, A-425619 exhibited an IC50 of 115 nM compared to capsazepine's IC50 of 6.31 μM [1]. This potency advantage extended to N-arachidonoyl-dopamine (NADA)-evoked responses, where A-425619 was approximately 19- to 21-fold more potent than capsazepine in both DRG (A-425619 IC50 = 36 nM; capsazepine IC50 = 741 nM) and TG (A-425619 IC50 = 37 nM; capsazepine IC50 = 708 nM) cultures [1].

TRPV1 antagonist potency dorsal root ganglia trigeminal ganglia capsazepine comparison

25- to 50-Fold Greater Potency Than Capsazepine in Recombinant Human TRPV1 Competitive Antagonism

In recombinant human TRPV1 expressed in HEK293 cells, A-425619 exhibited 25- to 50-fold greater potency than capsazepine in blocking TRPV1 activation. Both compounds demonstrated competitive antagonism of capsaicin-evoked calcium flux [1]. A-425619 showed a pA2 value of 2.5 nM in competitive antagonism assays [1]. This quantitative differentiation establishes A-425619 as a substantially more potent alternative to capsazepine, the prototypical but relatively weak TRPV1 antagonist, for human TRPV1 pharmacology studies.

competitive antagonist recombinant TRPV1 capsazepine pA2

Peripheral Restriction Profile vs. CNS-Penetrant TRPV1 Antagonists: A-784168 and A-840257

A-425619 is characterized as a TRPV1 antagonist that does not readily enter the CNS [1], distinguishing it from CNS-penetrant analogs such as A-784168 [2]. In a comparative in vivo study, the CNS-penetrant TRPV1 antagonist A-784168 (good CNS penetration) and the peripherally restricted A-795614 were compared; A-425619 belongs to the peripheral-restricted class of Abbott TRPV1 antagonists [2]. In the complete Freund's adjuvant (CFA) inflammatory pain model, A-425619 demonstrated an oral ED50 of 43 mg/kg (24.1–62.2 mg/kg) compared to A-840257's ED50 of 10 mg/kg (3.6–14.9 mg/kg) [3]. The peripheral restriction profile of A-425619 makes it specifically suited for studies isolating peripheral TRPV1 contributions to nociception without confounding central effects.

CNS penetration peripheral restriction TRPV1 antagonist A-784168

Unique Biphasic Thermoregulatory Profile Differentiated from Other TRPV1 Antagonists

A-425619 exhibits a unique biphasic thermoregulatory profile in rats following oral administration: a transient period of hyperthermia followed by a period of hypothermia. This profile is explicitly described as unique among reported TRPV1 antagonists [1]. The duration of A-425619-induced hyperthermia, but not hypothermia, was dependent on the time of the circadian cycle when administered [1]. Repeated hourly administration produced an increase in body temperature similar to a single administration, and A-425619 had no effect on body temperature when administered to capsaicin-desensitized rats [1]. Critically, A-425619 did not affect the ability to thermoregulate during a heat challenge [1].

hyperthermia TRPV1 antagonist thermoregulation circadian rhythm

Recommended Research Applications for A-425619 Based on Validated Comparative Evidence


Peripheral TRPV1-Specific Inflammatory Pain Mechanism Studies

A-425619 is the compound of choice for isolating peripheral TRPV1 contributions to inflammatory pain signaling. Its peripheral restriction profile (does not readily enter the CNS) enables researchers to attribute antinociceptive effects specifically to blockade of peripheral TRPV1 receptors on nociceptive afferents, without the confounding influence of central TRPV1 antagonism [1]. In the CFA model of chronic inflammatory pain, A-425619 demonstrated oral efficacy (ED50 = 43 mg/kg), and both intraplantar and intradorsal root ganglion injections reduced thermal-evoked WDR neuronal responses, with enhanced effectiveness in inflamed tissue [1].

Native Neuron TRPV1 Pharmacology in Dorsal Root and Trigeminal Ganglia Preparations

For researchers using primary neuronal cultures, A-425619 provides superior potency compared to capsazepine in native DRG and trigeminal ganglia neurons. The compound blocks capsaicin-evoked responses with IC50 values of 78 nM (DRG) and 115 nM (TG)—34- to 55-fold more potent than capsazepine—and effectively blocks NADA-evoked responses (IC50 ~36-37 nM) [1]. Additionally, A-425619 at 100 nM completely inhibits TRPV1-mediated acid-activated currents and blocks capsaicin- and NADA-evoked CGRP release in both DRG and TG cultures more effectively than capsazepine [1].

Combination Therapy Studies with Nav1.8 Blockers in Inflammatory Pain

A-425619 has been validated in combination studies with the Nav1.8 blocker A-803467, demonstrating additive antinociceptive effects in the CFA inflammatory pain model. Isobolographic analysis confirmed that the ED50 of A-425619 and A-803467 combinations produced additive rather than synergistic or antagonistic effects [1]. This established additivity provides a validated baseline for studies exploring multimodal analgesia strategies targeting distinct ion channel classes (TRPV1 + Nav1.8) in preclinical pain models.

Studies Requiring Competitive Antagonism with Defined Receptor Binding Kinetics

A-425619 is a competitive antagonist at the capsaicin binding site with well-characterized binding parameters (pA2 = 2.5 nM; Ki = 5 nM at human TRPV1) [1]. This competitive mechanism distinguishes A-425619 from non-competitive or irreversible TRPV1 antagonists and makes it suitable for receptor occupancy studies, Schild analysis, and experiments where reversible, surmountable antagonism is required. Under conditions of maximal TRPV1 activation by capsaicin plus acidic pH, the apparent affinity of A-425619 is reduced approximately 35-fold [2], an important consideration for experiments conducted at varying pH conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-425619

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.